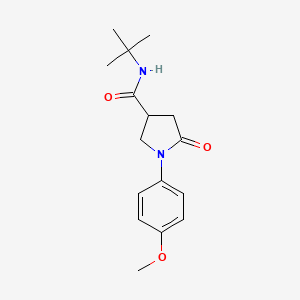![molecular formula C16H26N4O B5329945 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The purpose of
Wirkmechanismus
The mechanism of action of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves its binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can modulate the activity of the endocannabinoid system and produce various effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can vary depending on the dosage and the specific receptors that it binds to. Some of the effects that have been observed in scientific studies include pain relief, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to better understand the mechanisms of action of the endocannabinoid system. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of various medical conditions. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and the body as a whole. Additionally, further research is needed to better understand the potential risks and benefits of using this compound in various experimental settings.
Synthesemethoden
The synthesis of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves several steps. The first step is the synthesis of the intermediate 4-(4-cyclopentylpyrimidin-2-yl)piperazine, which is achieved by reacting cyclopentylamine with 2,4-dichloropyrimidine. The second step involves the reaction of the intermediate with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The final step involves the purification of the product using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been used in various scientific research studies, particularly in the field of pharmacology. This compound has been shown to have potential applications in the treatment of various medical conditions such as pain, inflammation, and neurodegenerative diseases. It has also been used in studies related to drug addiction and drug abuse.
Eigenschaften
IUPAC Name |
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c21-13-3-8-19-9-11-20(12-10-19)16-17-7-6-15(18-16)14-4-1-2-5-14/h6-7,14,21H,1-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVYTHDBQLTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)

![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)
![3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)

![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)